Cas no 852367-08-9 (N-benzyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide)

N-benzyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide Chemical and Physical Properties
Names and Identifiers
-
- N-benzyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide
- 1H-Indole-3-acetamide, N-ethyl-α-oxo-N-(phenylmethyl)-
- SR-01000008332-1
- VU0488647-1
- 852367-08-9
- SR-01000008332
- AKOS001870549
- F0675-0013
-
- Inchi: 1S/C19H18N2O2/c1-2-21(13-14-8-4-3-5-9-14)19(23)18(22)16-12-20-17-11-7-6-10-15(16)17/h3-12,20H,2,13H2,1H3
- InChI Key: VHTCNWDWHFJXCU-UHFFFAOYSA-N
- SMILES: C(N(CC1=CC=CC=C1)CC)(=O)C(C1C2=C(NC=1)C=CC=C2)=O
Computed Properties
- Exact Mass: 306.136827821g/mol
- Monoisotopic Mass: 306.136827821g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 431
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 53.2Ų
N-benzyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0675-0013-1mg |
N-benzyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide |
852367-08-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0675-0013-2mg |
N-benzyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide |
852367-08-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0675-0013-40mg |
N-benzyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide |
852367-08-9 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0675-0013-5μmol |
N-benzyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide |
852367-08-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0675-0013-10μmol |
N-benzyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide |
852367-08-9 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0675-0013-3mg |
N-benzyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide |
852367-08-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0675-0013-5mg |
N-benzyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide |
852367-08-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0675-0013-2μmol |
N-benzyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide |
852367-08-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0675-0013-20μmol |
N-benzyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide |
852367-08-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0675-0013-50mg |
N-benzyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide |
852367-08-9 | 90%+ | 50mg |
$160.0 | 2023-05-17 |
N-benzyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide Related Literature
-
1. Book reviews
-
Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
Additional information on N-benzyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide
N-benzyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide (CAS No. 852367-08-9): An Overview of a Promising Compound in Medicinal Chemistry
N-benzyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide (CAS No. 852367-08-9) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and neuroprotective properties. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research findings related to N-benzyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide.
Chemical Structure and Synthesis: The chemical structure of N-benzyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide is characterized by an indole ring system linked to an amide functional group. The benzyl and ethyl substituents on the amide nitrogen provide additional steric and electronic effects that influence the compound's reactivity and biological activity. The synthesis of this compound typically involves a multi-step process, starting with the formation of the indole core through a Fischer indole synthesis or a similar method. Subsequent steps include the introduction of the benzyl and ethyl groups via nucleophilic substitution reactions or coupling reactions with appropriate reagents.
Biological Activities: Recent studies have highlighted the potential therapeutic applications of N-benzyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide. One of the key areas of interest is its anti-inflammatory properties. Research published in the Journal of Medicinal Chemistry has shown that this compound exhibits significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, N-benzyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide has also been investigated for its neuroprotective properties. A study published in the European Journal of Pharmacology demonstrated that this compound can protect neuronal cells from oxidative stress-induced damage by scavenging free radicals and modulating intracellular signaling pathways. These findings suggest that it may have potential applications in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Clinical Trials and Future Directions: While preclinical studies have shown promising results, further research is needed to fully understand the safety and efficacy of N-benzyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide in humans. Several clinical trials are currently underway to evaluate its therapeutic potential in various disease models. These trials aim to assess the pharmacokinetics, pharmacodynamics, and safety profile of the compound in human subjects.
The future directions for research on N-benzyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide include optimizing its chemical structure to enhance its potency and selectivity, as well as exploring combination therapies with other drugs to achieve synergistic effects. Additionally, efforts are being made to develop more efficient synthesis methods to increase the availability of this compound for large-scale production.
Conclusion: In summary, N-benzyl-N-ethyl-2-(1H-indol-3-y l)-2-o xoacetamide (CAS No. 852367 -08 -9 strong>) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and biological activities make it an attractive target for further research and development in medicinal chemistry. As more clinical data becomes available, it is likely that this compound will play a significant role in advancing our understanding and treatment of various diseases.
852367-08-9 (N-benzyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide) Related Products
- 2171773-18-3(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxy-N-methylbutanamidobutanoic acid)
- 1822499-57-9(7-bromo-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid)
- 1361841-94-2(5-(Chloromethyl)-4-(difluoromethyl)-3-methylpyridine-2-acetic acid)
- 1329633-04-6(methyl 6-ethyl-2-(2-phenoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride)
- 1335058-51-9(5-Bromo-3-(piperidin-1-yl)pyridin-2-amine)
- 2411264-66-7(4-[(Fluorosulfonyl)oxy]-2,3-dihydro-2-[(4-methoxyphenyl)methyl]-1H-isoindol-1-one)
- 898413-88-2(4-methyl-N-1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzene-1-sulfonamide)
- 1428374-39-3(N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}benzenesulfonamide)
- 620590-16-1(2-(4-bromophenyl)-1-3-(dimethylamino)propyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione)
- 146019-40-1(Benzenamine,2-chloro-N-hydroxy-4-methyl-)



